Cyclopentylbenzene
Overview
Description
Cyclopentylbenzene, also known as phenylcyclopentane, is an organic compound with the molecular formula C₁₁H₁₄. It consists of a benzene ring attached to a cyclopentane ring. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the alicyclic characteristics of cyclopentane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylbenzene can be synthesized through the alkylation of benzene with cyclopentene. This reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbon-carbon bond between the benzene ring and the cyclopentane ring .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the catalytic alkylation of benzene with cyclopentene under controlled conditions. The reaction is carried out in the presence of a Lewis acid catalyst, and the product is purified through distillation or other separation techniques to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert this compound into this compound derivatives with different hydrogenation levels.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃), and alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrogenated this compound derivatives.
Substitution: Substituted this compound compounds with various functional groups.
Scientific Research Applications
Cyclopentylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives, including their use as pharmaceutical intermediates.
Industry: this compound is used in the production of specialty chemicals, fragrances, and as a solvent in industrial processes
Mechanism of Action
The mechanism of action of cyclopentylbenzene involves its interaction with molecular targets and pathways within chemical and biological systems. The benzene ring provides aromatic stability, while the cyclopentane ring offers flexibility and reactivity. These properties enable this compound to participate in various chemical reactions and interact with biological molecules, potentially influencing their function and activity .
Comparison with Similar Compounds
Cyclopentylbenzene can be compared with other similar compounds such as:
Cyclohexylbenzene: Similar to this compound but with a cyclohexane ring instead of a cyclopentane ring. Cyclohexylbenzene has different physical and chemical properties due to the larger ring size.
Phenylcyclohexane: Another similar compound with a cyclohexane ring attached to a benzene ring. It exhibits different reactivity and stability compared to this compound.
Cyclopropylbenzene: Contains a cyclopropane ring attached to a benzene ring.
This compound is unique due to its specific ring size and the combination of aromatic and alicyclic properties, which influence its reactivity and applications in various fields.
Properties
IUPAC Name |
cyclopentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIHFNQRHGYISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220271 | |
Record name | Benzene, cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-88-9 | |
Record name | Cyclopentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, cyclopentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPENTYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.